

The Discovery and Enduring Legacy of Trimethyl-Pyrazole Compounds: A Technical Guide

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Compound of Interest

Compound Name: *1,3,5-trimethyl-1H-pyrazole-4-carbonitrile*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of trimethyl-pyrazole compounds, from their historical discovery to their synthesis and potential therapeutic applications. This document provides a comprehensive overview of the foundational chemistry, detailed experimental protocols, and an exploration of the biological significance of this important class of heterocyclic compounds.

Discovery and History: From Knorr's Landmark Synthesis to Modern Applications

The journey of pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds, which he named pyrazoles. His seminal work involved the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a reaction now famously known as the Knorr pyrazole synthesis.^{[1][2]} This fundamental reaction laid the groundwork for the synthesis of a vast array of substituted pyrazoles, including the trimethyl-pyrazole isomers that are the focus of this guide.

The first synthesis of substituted pyrazoles was achieved by reacting β -diketones with hydrazine derivatives, which could result in the formation of two different regioisomers.^[2] Over

the decades, numerous advancements have been made in the synthesis of pyrazole derivatives, expanding the synthetic chemist's toolkit to include methods like 1,3-dipolar cycloaddition and multicomponent reactions.[1] These compounds have found wide-ranging applications in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities.[3][4]

Physicochemical Properties of Trimethyl-Pyrazole Isomers

The seemingly subtle shift of a methyl group among the different trimethyl-pyrazole isomers can lead to variations in their physical and chemical properties. Below is a summary of key physicochemical data for two common isomers: 1,3,5-trimethyl-1H-pyrazole and 3,4,5-trimethyl-1H-pyrazole.

Property	1,3,5-Trimethyl-1H-pyrazole	3,4,5-Trimethyl-1H-pyrazole
Molecular Formula	C ₆ H ₁₀ N ₂	C ₆ H ₁₀ N ₂
Molecular Weight	110.16 g/mol [5]	110.16 g/mol [6]
CAS Number	1072-91-9[5]	5519-42-6[6]
Appearance	Solid[6]	
InChIKey	HNOQAFMOBRWDKQ-UHFFFAOYSA-N[5]	HUVAAOZUPLEYBH-UHFFFAOYSA-N[6]

Spectroscopic Data of Trimethyl-Pyrazole Derivatives

Spectroscopic analysis is crucial for the structural elucidation of synthesized compounds. The following table provides a summary of nuclear magnetic resonance (NMR) data for a representative trimethyl-pyrazole derivative.

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Reference
3,4,5-Trimethyl-1-phenyl-1H-pyrazole	7.39-7.31 (m, 5H), 2.10 (s, 6H), 1.96 (s, 3H)	148.4, 138.6, 135.9, 132.3, 129.0, 125.5, 113.6, 11.8, 10.9, 8.1	[7]
1,3,5-Trimethyl-1H-pyrazole	A ¹ H NMR spectrum is available and can be found in the cited reference.	Not explicitly found in the search results.	[8][9]

Experimental Protocols for Synthesis

The Knorr pyrazole synthesis remains a robust and widely used method for the preparation of pyrazole derivatives. Below are detailed protocols for the synthesis of a dimethyl-pyrazole precursor and its subsequent methylation to a trimethyl-pyrazole.

Synthesis of 3,5-Dimethylpyrazole from Acetylacetone

This protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole, a key precursor for some trimethyl-pyrazoles.[10]

Materials:

- Hydrazine sulfate
- 10% Sodium hydroxide solution
- Acetylacetone (2,4-pentanedione)
- Ether
- Saturated sodium chloride solution
- Anhydrous potassium carbonate
- Petroleum ether (90-100°C)

Procedure:

- In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
- Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
- With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
- Stir the mixture for an additional hour at 15°C.
- Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
- Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
- Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
- Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
- Remove the ether by distillation.
- Dry the crystalline residue under reduced pressure to obtain 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108°C.
- The product can be further purified by recrystallization from approximately 250 ml of 90–100° petroleum ether.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

This protocol describes the N-methylation of 3,5-dimethylpyrazole to yield 1,3,5-trimethyl-1H-pyrazole.[\[11\]](#)

Materials:

- 3,5-Dimethyl-1H-pyrazole
- Tetrahydrofuran (THF)

- Potassium tert-butoxide
- Methyl iodide

Procedure:

- Prepare a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF in a reaction vessel and cool to 0°C.
- Under a nitrogen atmosphere, add potassium tert-butoxide (63 g, 561.7 mmol) in small portions.
- After the addition is complete, stir the reaction mixture at 25–30°C for 40 minutes.
- Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture at 25–30°C over a period of 30 minutes under a nitrogen atmosphere.
- Stir the reaction mixture at 25–30°C for 16 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, work up the reaction mixture to isolate the 1,3,5-trimethyl-1H-pyrazole product.

Biological Activities and Signaling Pathways of Pyrazole Derivatives

Pyrazole derivatives are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[3][4][12]} While specific quantitative biological data for simple trimethyl-pyrazoles is not extensively available in the reviewed literature, the broader class of pyrazole compounds has been shown to interact with various biological targets.

Quantitative Biological Activity Data of Pyrazole Derivatives

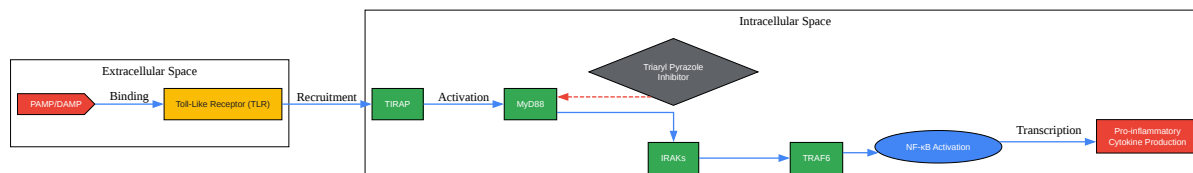
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several pyrazole derivatives against various biological targets, providing a comparative overview of the potency within this class of compounds.

Compound/Derivative	Target/Cell Line	IC ₅₀ (μM)	Reference
Pyrazole-4-sulfonamide derivatives	U937 cells (Antiproliferative)	Varies	[11]
Pyrazole derivative P25	A431 cells (Anti-skin cancer)	3.7	[13]
Pyrazole derivative P25	SKMEL-28 cells (Anti-skin cancer)	7.6	[13]
Pyrazole derivative P14	Tyrosinase inhibitor	15.9	[13]
Pyrazole derivative 7a	Gibberella zeae (Antifungal)	1.8 (μg/mL)	[14]
Pyrazole derivative 7c	Fusarium oxysporum (Antifungal)	1.5 (μg/mL)	[14]
Pyrazole derivative 7f	SDH enzyme	6.9 (μg/mL)	[14]
Pyz-1	α-glucosidase (Antidiabetic)	75.62	[15]
Pyz-2	Xanthine oxidase inhibitor	10.75	[15]

Signaling Pathways Modulated by Pyrazole Derivatives

While research into the specific signaling pathways modulated by trimethyl-pyrazoles is ongoing, studies on structurally related pyrazole compounds have provided valuable insights. For instance, a class of triaryl pyrazole compounds has been identified as inhibitors of Toll-Like Receptor (TLR) signaling. TLRs are crucial components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases.

The diagram below illustrates a simplified overview of a generic TLR signaling pathway that can be targeted by pyrazole-based inhibitors.



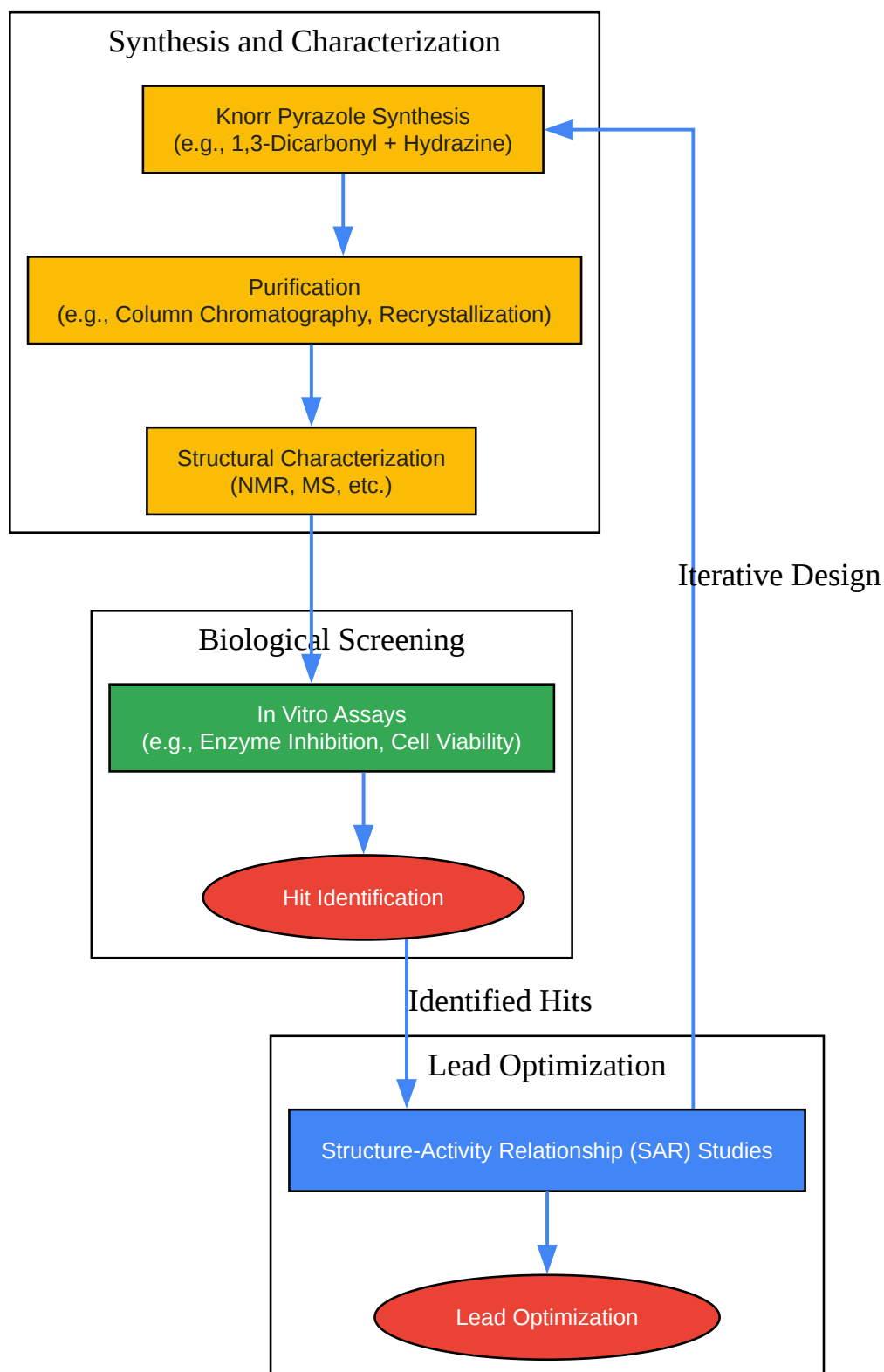
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Caption: Simplified Toll-Like Receptor (TLR) signaling pathway.

This pathway is initiated by the binding of pathogen- or damage-associated molecular patterns (PAMPs/DAMPs) to TLRs, leading to the recruitment of adaptor proteins like TIRAP and MyD88. This triggers a downstream cascade involving IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. Certain triaryl pyrazole compounds have been shown to inhibit this pathway, potentially by interfering with protein-protein interactions, such as those involving MyD88.

Experimental and Synthetic Workflows

The development of novel trimethyl-pyrazole compounds for therapeutic applications typically follows a structured workflow, from initial synthesis to biological evaluation.



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Caption: General workflow for the development of pyrazole-based compounds.

This workflow begins with the synthesis of the target trimethyl-pyrazole compounds, followed by purification and rigorous structural characterization. Promising compounds are then subjected to a battery of in vitro biological assays to identify "hits." These hits then enter a lead optimization phase, where structure-activity relationship (SAR) studies guide the design and synthesis of more potent and selective analogs.

Conclusion

From their serendipitous discovery over a century ago, trimethyl-pyrazole compounds and their derivatives continue to be a rich source of chemical diversity and biological activity. The foundational Knorr synthesis and its modern variations provide accessible routes to these valuable scaffolds. While the full extent of their therapeutic potential is still being explored, the existing body of research highlights the promise of pyrazole-based compounds in modulating key biological pathways implicated in a range of diseases. Further investigation into the specific mechanisms of action of trimethyl-pyrazole derivatives is warranted and holds the potential to unlock new avenues for drug discovery and development.

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